

Luseogliflozin Hydrate: A Comparative Analysis of SGLT2 Selectivity

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Compound of Interest

Compound Name: Luseogliflozin hydrate

Cat. No.: B13908933

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This guide provides an objective comparison of **luseogliflozin hydrate**'s selectivity for the sodium-glucose cotransporter 2 (SGLT2) over SGLT1, supported by experimental data. Luseogliflozin is a potent and orally active SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is rooted in its ability to selectively block glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and consequently, a reduction in blood glucose levels.[1][3] This guide will delve into the quantitative measures of its selectivity, compare it with other SGLT2 inhibitors, and detail the experimental methods used for this validation.

Comparative Selectivity of SGLT2 Inhibitors

The selectivity of an SGLT2 inhibitor is a critical pharmacological parameter, as off-target inhibition of SGLT1 can lead to gastrointestinal side effects. SGLT1 is primarily expressed in the small intestine, where it plays a key role in the absorption of glucose and galactose.[4] Therefore, a high selectivity ratio for SGLT2 over SGLT1 is a desirable characteristic for drugs in this class.

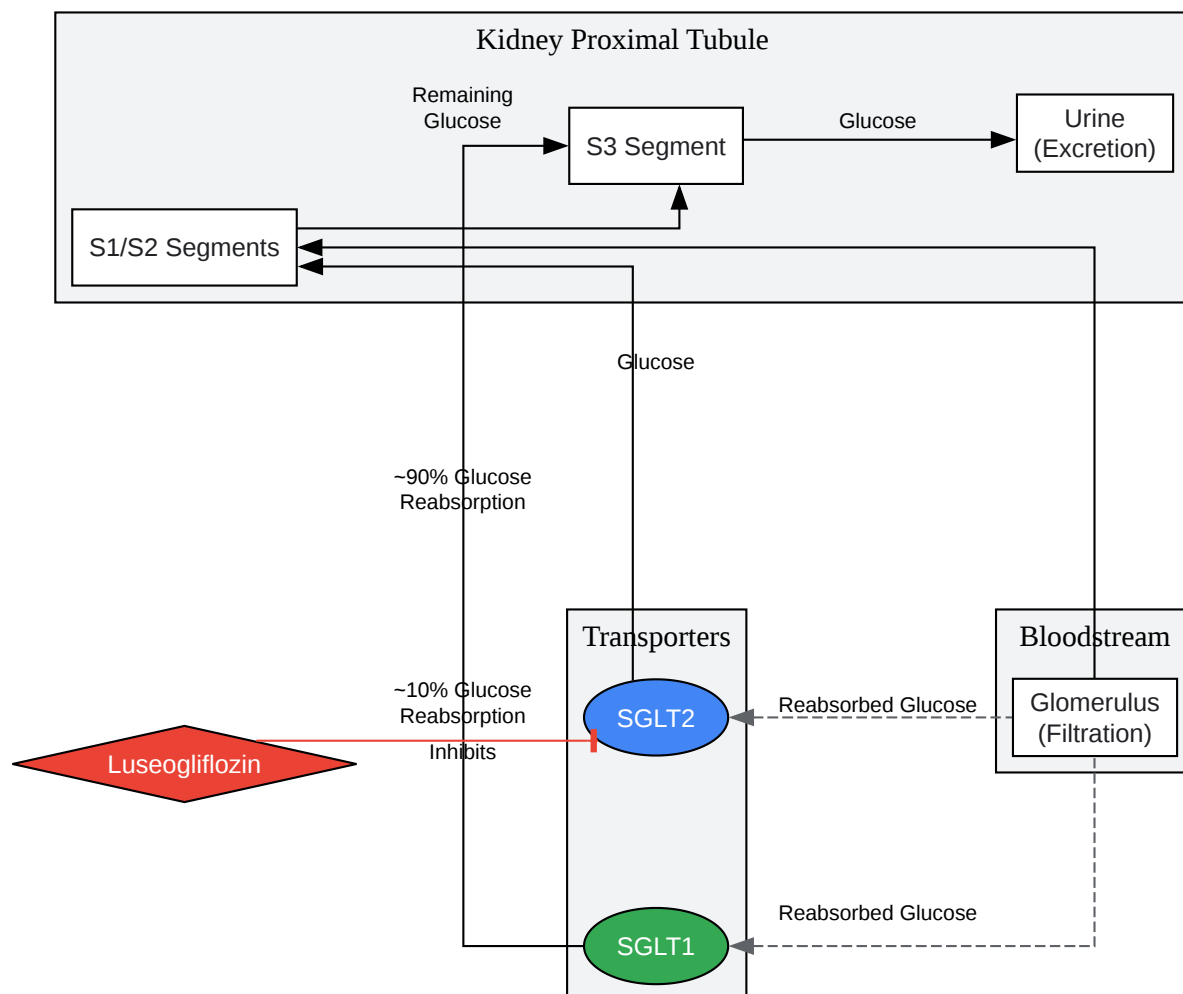
Luseogliflozin demonstrates high selectivity for SGLT2. It has an IC₅₀ value of 2.26 nM for SGLT2 and 3990 nM for SGLT1, resulting in a selectivity ratio of approximately 1,765-fold.[5] The following table provides a comparative summary of the in vitro inhibitory activities and selectivity of luseogliflozin and other SGLT2 inhibitors against human SGLT2 and SGLT1.

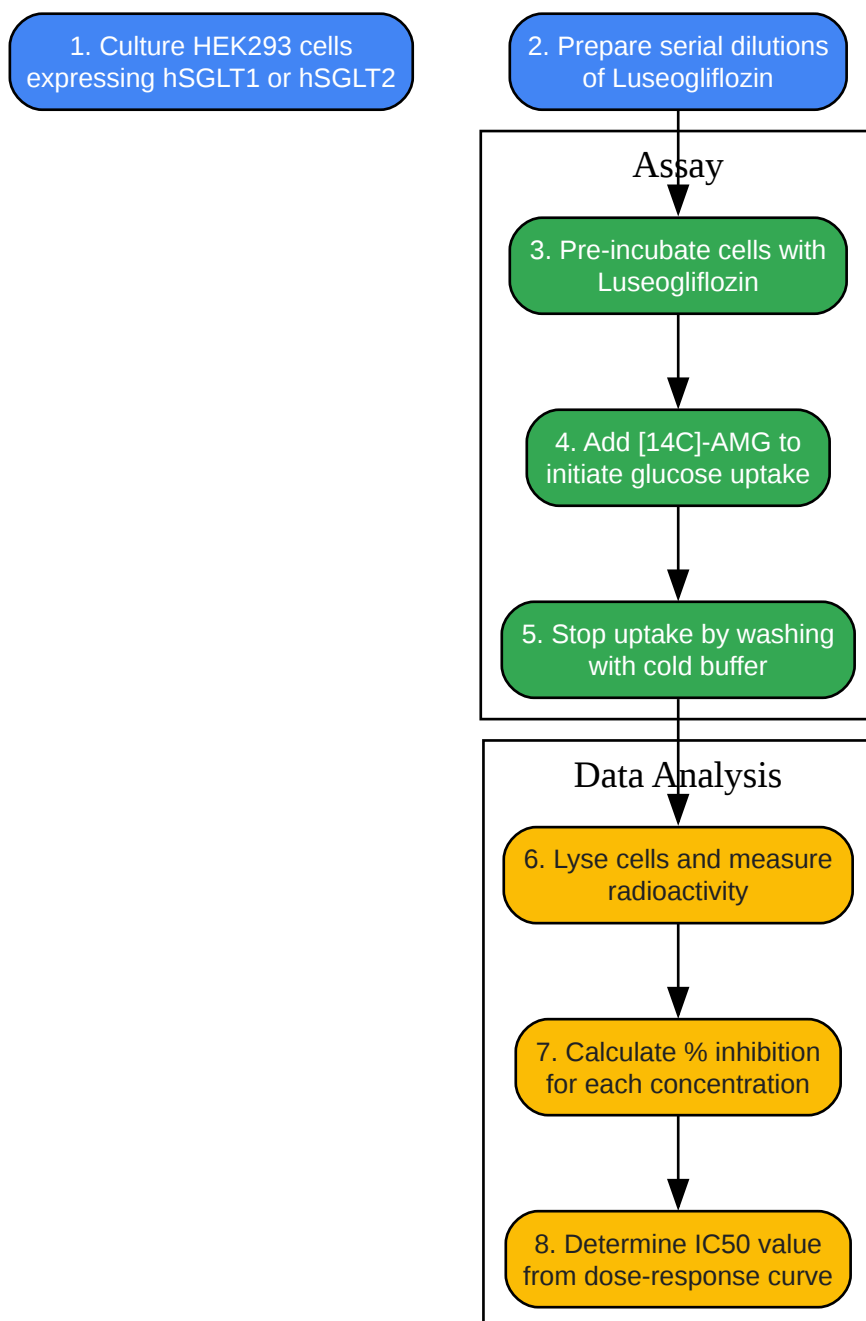
Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity Ratio (SGLT1 IC50 / SGLT2 IC50)
Luseogliflozin	2.26[5]	3990[5]	~1,765[5]
Dapagliflozin	1.1[4]	1390[4]	~1,200[4]
Canagliflozin	2.2[4]	910[4]	~414
Empagliflozin	-	-	~2,700[4]
Ertugliflozin	0.877[4]	1960[4]	>2,000[4]
Sotagliflozin	-	-	~20[6]

Note: IC50 values can vary slightly between different studies and assay conditions. The data presented here is for comparative purposes.

Mechanism of Action: SGLT1 and SGLT2 in Renal Glucose Reabsorption

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. Under normal physiological conditions, approximately 90% of the filtered glucose is reabsorbed by SGLT2 in the S1 and S2 segments of the proximal tubule. The remaining 10% is reabsorbed by SGLT1 in the S3 segment.[6] SGLT2 inhibitors like luseogliflozin specifically target SGLT2, thereby preventing the majority of renal glucose reabsorption and promoting its excretion in the urine.





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